N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline
Description
N-[(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline is a synthetic hybrid compound comprising a substituted coumarin core conjugated to norvaline via an acetyl linker. The coumarin moiety features methoxy (7-OCH₃) and dimethyl (4-CH₃, 8-CH₃) substituents, which influence its electronic properties and steric profile.
Properties
Molecular Formula |
C19H23NO6 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[[2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-5-6-14(18(22)23)20-16(21)9-13-10(2)12-7-8-15(25-4)11(3)17(12)26-19(13)24/h7-8,14H,5-6,9H2,1-4H3,(H,20,21)(H,22,23) |
InChI Key |
NZHMWCAONPJEIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CC1=C(C2=C(C(=C(C=C2)OC)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Ketoesters
β-Ketoesters serve as versatile precursors for chromenone synthesis. As demonstrated in recent studies, heating β-ketoesters with substituted salicylaldehydes in the presence of cesium carbonate (Cs₂CO₃) induces cyclization via Knoevenagel condensation. For example, reacting 4-(diethylamino)salicylaldehyde with vinyl acetic acid under basic conditions yields a coumarin derivative with a 70–80% yield. The reaction typically proceeds at 80–90°C for 12–14 hours in dimethylformamide (DMF), with palladium acetate and triphenylphosphine as coupling agents.
Reaction conditions:
Esterification of Hydroxycoumarins
Alternative routes begin with preformed hydroxycoumarins. For instance, 7-hydroxycoumarin undergoes esterification with fatty acids (e.g., palmitic acid) using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method achieves moderate yields (46–80%) and allows precise control over substituent positioning.
Typical procedure:
-
Dissolve 7-hydroxycoumarin (1.69 mmol) in anhydrous dichloromethane.
-
Add DCC (3.09 mmol) and DMAP (3.07 mmol).
-
Stir for 24 hours at room temperature.
-
Purify via silica gel chromatography (n-hexane/ethyl acetate gradient).
Functionalization of the Chromenone Core
Introduction of Methoxy and Methyl Groups
Electrophilic aromatic substitution (EAS) introduces methoxy and methyl groups at specific positions. Methoxylation at C-7 is achieved using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃). Methyl groups at C-4 and C-8 are introduced via Friedel-Crafts alkylation with methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃).
Key reaction parameters:
Acetylation at C-3
The acetyl group at C-3 is introduced through nucleophilic acyl substitution. Reacting the chromenone intermediate with acetyl chloride (CH₃COCl) in anhydrous tetrahydrofuran (THF) at 0°C for 2 hours yields the acetylated derivative. Quenching with ice-water followed by extraction with ethyl acetate ensures high purity.
Amidation with Norvaline
Activation of the Acetyl Group
The acetyl moiety is activated for amidation using DCC and DMAP. A solution of the acetylated chromenone (1.0 equiv) in dichloromethane reacts with DCC (1.2 equiv) and DMAP (0.1 equiv) for 1 hour at 0°C, forming a reactive mixed anhydride.
Coupling with Norvaline
Norvaline (1.1 equiv) is added to the activated intermediate, and the reaction proceeds at room temperature for 12–16 hours. The crude product is purified via flash chromatography (silica gel, methanol/dichloromethane) to yield the final compound with 60–75% efficiency.
Optimized conditions:
Purification and Characterization
Chromatographic Purification
Silica gel column chromatography remains the gold standard for isolating intermediates and the final product. Gradient elution with n-hexane/ethyl acetate (8:2 to 6:4) removes unreacted starting materials and by-products. For the final amidation step, methanol/dichloromethane (1:9) achieves >95% purity.
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 8.09 (s, 1H, H-5), δ 6.99 (d, 1H, H-6), δ 4.46 (q, 2H, ester CH₂), and δ 1.43 (t, 3H, ester CH₃).
-
¹³C NMR : Carbonyl carbons appear at δ 161.89 (COOH) and δ 174.2 (acetyl C=O).
-
Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 361.4 [M+H]⁺.
Industrial-Scale Synthesis Considerations
Large-scale production employs continuous flow reactors to enhance yield and reduce reaction times. Automated systems control parameters such as temperature, pressure, and reagent stoichiometry, achieving batch-to-batch consistency. Solvent recovery systems minimize waste, aligning with green chemistry principles .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetyl group and chromenone ester linkage are susceptible to hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Applications |
|---|---|---|---|
| Acidic Hydrolysis | HCl (1–3 M), reflux, 6–8 hours | Norvaline + 7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-ylacetic acid | Degradation studies or metabolite analysis |
| Basic Hydrolysis | NaOH (0.1–1 M), 60–80°C, 4–6 hours | Sodium salt of chromenone acetic acid + norvaline | Prodrug activation |
Hydrolysis kinetics depend on the steric hindrance from the 4,8-dimethyl groups, which slightly retard reaction rates compared to unmethylated analogs.
Nucleophilic Substitution
The electron-rich chromenone core participates in electrophilic aromatic substitution (EAS), while the acetyl group undergoes nucleophilic acyl substitution:
| Site | Reagents | Products | Key Observations |
|---|---|---|---|
| Chromenone C-3 Acetyl | Amines (e.g., benzylamine) | Amide derivatives with modified amino acid side chains | Enhanced solubility in polar solvents |
| Chromenone C-6/C-8 | HNO₃/H₂SO₄ (nitration) | Nitro-substituted derivatives | Requires strict temperature control (<5°C) |
| Methoxy Group (C-7) | BBr₃ (demethylation) | Hydroxy-substituted chromenone | Improved hydrogen-bonding capacity |
The 4,8-dimethyl groups deactivate the chromenone ring, directing EAS to the C-6 position.
Oxidation and Reduction
Controlled redox reactions modify the chromenone core and side chain:
| Reaction | Conditions | Products | Outcome |
|---|---|---|---|
| Chromenone C-2 Ketone | NaBH₄ in ethanol | 2-Hydroxy chromen derivative | Loss of bioactivity due to ketone removal |
| Acetyl Group Oxidation | KMnO₄, acidic conditions | Carboxylic acid derivative | Increased polarity; potential for salt formation |
| Norvaline Chain | LiAlH₄ (reduction of amide) | Amine-linked chromenone (low yield) | Rarely employed due to side reactions |
Coupling Reactions
The acetyl-norvaline moiety facilitates peptide bond formation:
| Reagents | Target | Products | Utility |
|---|---|---|---|
| EDC/NHS | Carboxylic acids or amines | Conjugates with proteins or other chromenones | Probe development for biological studies |
| DCC/DMAP | Hydroxyl-containing molecules | Ester or amide-linked hybrids | Enhanced pharmacokinetic properties |
Stability Under Environmental Conditions
Mechanistic Insights
-
Acid-Catalyzed Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating water attack.
-
EAS Reactivity : The 4,8-dimethyl groups reduce ring electron density, lowering reactivity compared to unsubstituted chromenones.
-
Oxidative Stability : The methoxy group at C-7 provides limited protection against radical-mediated oxidation.
This compound’s multifunctional reactivity enables tailored modifications for drug design, though steric and electronic effects from its substituents require careful optimization. Future research should explore its catalytic asymmetric reactions and metal-complexation behavior.
Scientific Research Applications
Anticancer Activity
Research indicates that N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
| Cancer Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| MCF-7 (breast cancer) | 78.5% |
| HeLa (cervical cancer) | 72.3% |
| A549 (lung cancer) | 65.0% |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways associated with cancer progression .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial studies. It has been tested against various bacterial strains, revealing significant bactericidal effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest potential applications in treating infections caused by resistant bacterial strains .
Case Study 1: Cancer Therapy
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results showed a dose-dependent reduction in cell viability across multiple types of cancer cells, indicating its potential as a chemotherapeutic agent.
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of the compound against common pathogens. The results demonstrated significant antimicrobial activity with MIC values comparable to established antibiotics, highlighting its potential role in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues: Coumarin Derivatives
The coumarin scaffold is widely modified to tune reactivity, solubility, and bioactivity. Key structural analogues include:
Table 1: Structural Comparison of Coumarin-Based Compounds
Key Observations :
- Linked Groups: The acetyl-norvaline linker distinguishes it from hydrazide or diazonium-linked analogues, suggesting differences in hydrogen-bonding capacity and metabolic pathways.
Amino Acid Component: Norvaline vs. Proteinogenic Analogues
Norvaline’s unique properties influence the compound’s behavior compared to conjugates with leucine, isoleucine, or valine:
Table 2: Amino Acid Comparison in Conjugates
Key Observations :
- Metabolic Fate: Unlike leucine/isoleucine, norvaline accumulates under oxygen limitation (e.g., in bioreactors), suggesting environmental sensitivity .
Crystallographic and Conformational Analysis
While direct data on the target compound’s crystal structure are absent, evidence highlights methodologies (e.g., SHELXL, ORTEP) used for analogous compounds:
- SHELX Suite : Widely employed for refining small-molecule structures; the target compound’s methyl/methoxy groups may introduce torsional strain, requiring robust refinement tools like SHELXL .
- ORTEP Visualization : Comparative analysis of displacement parameters could reveal steric effects from 4,8-dimethyl groups versus simpler coumarins .
Biological Activity
N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes a chromenone core with various substituents. The molecular formula is with a molecular weight of 394.45 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O7 |
| Molecular Weight | 394.45 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is believed to stem from its interaction with various molecular targets in biological systems. The compound may inhibit specific enzymes or receptors, thereby influencing multiple biochemical pathways. Detailed studies are needed to elucidate the exact mechanisms involved.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related chromenone derivatives have shown anti-proliferative effects against various cancer cell lines . These findings suggest that N-[...]-norvaline may have similar potential.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress in cells. Compounds derived from chromenone structures have demonstrated notable antioxidant activities, which can protect cells from damage caused by free radicals . This activity may be beneficial in preventing chronic diseases linked to oxidative stress.
Antimicrobial Activity
The antimicrobial potential of similar compounds has been documented extensively. For example, amino acid derivatives have shown antibacterial and antifungal activities against pathogens such as E. coli and Candida albicans . It is plausible that N-[...]-norvaline may exhibit comparable antimicrobial effects.
Case Studies
- Anticancer Studies : A study evaluated the anticancer effects of chromenone derivatives on human cancer cell lines, revealing a dose-dependent inhibition of cell growth . The results highlighted the importance of structural modifications in enhancing biological activity.
- Antioxidant Evaluation : Research focusing on antioxidant assays demonstrated that certain chromenone compounds possess significant free radical scavenging activity, indicating their potential as therapeutic agents against oxidative stress-related conditions .
- Antimicrobial Screening : In a comparative study, several amino acid derivatives were tested for their antimicrobial efficacy using standard broth dilution methods. The results indicated substantial antibacterial activity against Staphylococcus aureus, suggesting that modifications to the amino acid structure could enhance antimicrobial potency .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline, and what key reaction conditions influence yield and purity?
- Methodology :
- Coupling Reactions : Use acetyl chloride or activated esters to conjugate the chromenone moiety to norvaline. Protect the amino group of norvaline with tert-butoxycarbonyl (Boc) to prevent side reactions .
- Microwave-Assisted Synthesis : Optimize reaction time and temperature (e.g., 80–120°C, 15–30 min) to enhance yield, as demonstrated in similar heterocyclic systems .
- Purification : Employ reverse-phase HPLC or recrystallization from ethanol/water mixtures to isolate the compound. Monitor purity via LC-MS and elemental analysis.
Q. How can the crystal structure of this compound be determined using X-ray diffraction?
- Methodology :
- Data Collection : Use a single-crystal X-ray diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Structure Solution : Apply direct methods (SHELXD) for phase determination and refine with SHELXL, incorporating anisotropic displacement parameters for non-H atoms .
- Visualization : Generate ORTEP diagrams (via WinGX/ORTEP-III) to illustrate anisotropic displacement ellipsoids and hydrogen-bonding networks .
Advanced Research Questions
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound across studies?
- Methodology :
- High-Resolution Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the chromenone aromatic region. Compare experimental IR carbonyl stretches (1650–1750 cm⁻¹) with density functional theory (DFT)-calculated spectra .
- Reference Standards : Cross-validate with NIST Chemistry WebBook data for analogous chromenones and acetylated amino acids .
- Solvent Effects : Note that polar solvents (e.g., DMSO-d6) may shift NH or carbonyl peaks compared to CDCl3.
Q. What computational strategies can predict the conformational flexibility of this compound, and how does this impact biological interactions?
- Methodology :
- Molecular Dynamics (MD) : Simulate the compound in explicit solvent (e.g., water) using AMBER or GROMACS to assess side-chain rotamer preferences .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with chromenone-binding pockets). Focus on the acetyl-norvaline moiety’s hydrogen-bonding potential .
- QM/MM Calculations : Combine quantum mechanics (for the chromenone core) and molecular mechanics (for the peptide backbone) to study electronic transitions .
Q. How can researchers resolve contradictions in bioactivity data reported for similar chromenone-acetylated peptides?
- Methodology :
- Dose-Response Analysis : Perform assays (e.g., enzyme inhibition) across a wide concentration range (nM–mM) to identify non-linear effects.
- Metabolite Screening : Use LC-MS/MS to detect degradation products (e.g., free chromenone or norvaline) that may confound activity measurements .
- Structural Analogues : Compare results with derivatives lacking the 7-methoxy or 8-methyl groups to isolate pharmacophore contributions .
Methodological Best Practices
- Crystallography : Refine structures with SHELXL’s TWIN/BASF commands for handling twinned crystals . Validate geometry using PLATON’s ADDSYM to check for missed symmetry .
- Synthesis : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize protecting groups (e.g., Fmoc for norvaline) to reduce racemization .
- Data Reproducibility : Archive raw diffraction data (CIF files) and NMR spectra (FID files) in public repositories (e.g., Cambridge Structural Database, Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
